2,6-Pyridinedicarbonyl dichloride is an organochlorine compound with the molecular formula C₇H₃Cl₂NO₂ and a molecular weight of approximately 204.01 g/mol. It is characterized by the presence of two carbonyl groups (C=O) attached to a pyridine ring at the 2 and 6 positions, along with two chlorine substituents. This compound is often utilized as an acylating agent in organic synthesis due to its reactivity towards nucleophiles .
2,6-Pyridinedicarbonyl dichloride does not have a direct biological mechanism of action. Its primary role is as a chemical building block for the synthesis of other functional molecules.
2,6-Pyridinedicarbonyl dichloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [, ].
2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles. These are large, cyclic molecules with a specific arrangement of atoms in space, making them valuable for studying molecular recognition and catalysis. The dichloride reacts with chiral diamine dihydrobromides, which are molecules containing two amine groups and two bromine atoms, to form the desired macrocycles. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]
Treatment of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl esters can lead to the formation of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. Schiff bases are a class of compounds with an imine functional group (>C=N), and they play a role in various biological processes. In this case, the dichloride reacts with the amino acid esters to form the desired Schiff bases, which can be further investigated for their potential applications. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]
The synthesis of 2,6-pyridinedicarbonyl dichloride typically involves the chlorination of pyridine-2,6-dicarboxylic acid or its derivatives. Common methods include:
2,6-Pyridinedicarbonyl dichloride is widely used in organic synthesis for:
Interaction studies involving 2,6-pyridinedicarbonyl dichloride often focus on its reactivity with biological molecules. For example:
Several compounds share structural similarities with 2,6-pyridinedicarbonyl dichloride. Here are some notable examples:
Compound Name | Structure | Key Characteristics |
---|---|---|
Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | Non-chlorinated derivative; used in organic synthesis. |
2,6-Pyridinedicarbothioic acid | C₇H₅N₂O₄S₂ | Contains sulfur; known for iron chelation properties. |
4-Chloro-3-nitropyridine | C₆H₄ClN₃O₂ | Contains nitrogen and chlorine; used in agrochemicals. |
What sets 2,6-pyridinedicarbonyl dichloride apart from these similar compounds is its dual carbonyl functionality combined with chlorides. This unique structure enhances its reactivity as an acylating agent and allows for versatile applications in both synthetic organic chemistry and polymer science. Its ability to form conducting polymers further distinguishes it from other pyridine derivatives that lack such properties .
Corrosive